L-Homocitrullin

Übersicht

Beschreibung

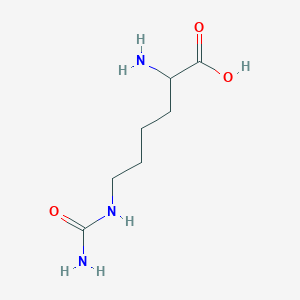

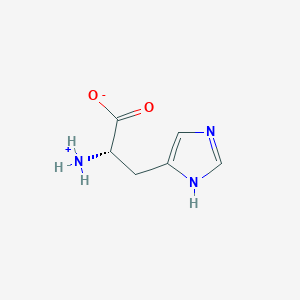

L-Homocitrullin ist eine Aminosäure und ein Metabolit von Ornithin im Säugetierstoffwechsel. Sie ist strukturell ähnlich wie Citrullin, weist aber eine zusätzliche Methylengruppe auf. Diese Verbindung kann in größeren Mengen im Urin von Personen mit Harnstoffzyklusstörungen nachgewiesen werden .

Wissenschaftliche Forschungsanwendungen

L-Homocitrullin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese von Polypeptiden verwendet.

Biologie: Es dient als Marker für Harnstoffzyklusstörungen und kann in biologischen Flüssigkeiten wie Urin oder Blut nachgewiesen werden.

Medizin: Es wird hinsichtlich seiner Rolle bei Entzündungen und Nierenversagen untersucht, wobei erhöhte Cyanatspiegel zur Carbamoylierung von Proteinen führen

Industrie: Es wird bei der Synthese von medizinischen Zwischenprodukten und anderen Aminosäurederivaten verwendet.

Wirkmechanismus

This compound wird nicht-enzymatisch aus Lysinresten in der Polypeptidkette durch die Einwirkung von Cyanat gebildet. Dieser Prozess findet hauptsächlich während Urämie und Entzündungen statt. Das Enzym Myeloperoxidase, das aus Neutrophilen freigesetzt wird, wandelt Thiocyanat in Cyanat um, das dann Lysinreste carbamyliert, um Homocitrullin zu bilden .

Wirkmechanismus

Target of Action

L-Homocitrulline, a structural homolog to citrulline, can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain . The primary targets of L-Homocitrulline are these lysine residues in proteins .

Mode of Action

The formation of L-Homocitrulline, known as carbamoylation or carbamylation, is facilitated by the action of cyanate . Cyanate is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . This process predominantly takes place in two types of situations in humans: uremia and inflammation .

Biochemical Pathways

L-Homocitrulline is a metabolite that can be detected in larger amounts in the urine of individuals with urea cycle disorders . The accumulation of carbamyl phosphate due to a depleted supply of ornithine for the urea cycle may be responsible for the enhanced synthesis of L-Homocitrulline and homoarginine in some cases .

Result of Action

The formation of L-Homocitrulline, or carbamoylation, has been linked to various health conditions. For instance, it has been found to be remarkably increased in patients with nonalcoholic fatty liver disease . Moreover, experimentally produced antibodies against carbamoylated proteins have been shown to bind to synthetic cyclic citrullinated peptide (CCP), an antigen used to demonstrate the presence of anti-citrulline antibodies in patients with rheumatoid arthritis (RA) .

Action Environment

Environmental factors can influence the action of L-Homocitrulline. For example, smoking increases the circulating thiocyanate concentration and thus enhances the carbamoylation of proteins . This suggests that lifestyle factors such as smoking can affect the levels and activity of L-Homocitrulline in the body .

Biochemische Analyse

Biochemical Properties

L-Homocitrulline is generated from a lysine residue after lysine reacts with cyanate . Cyanate is present in the human body in equilibrium with urea . Under physiological conditions, the urea concentration may be too low to allow extensive carbamylation . The conversion process leading to the formation of L-Homocitrulline from lysine in proteins is known to occur in vivo .

Cellular Effects

During renal failure conditions, the urea concentration increases and carbamylation of many proteins can occur, which can be detected . It is believed that most carbamylation takes place during inflammation when the enzyme myeloperoxidase is released from neutrophils . This enzyme converts thiocyanate to cyanate . Increased levels of cyanate can now carbamylate lysine residues .

Molecular Mechanism

This process takes place predominantly in two types of situations: uremia and inflammation . Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins .

Temporal Effects in Laboratory Settings

L-Homocitrulline concentrations increase in acute renal failure patients, reaching a peak delayed compared to urea concentration peak . L-Homocitrulline concentrations are positively correlated with urea concentrations and with the time elapsed since the estimated onset of acute renal failure .

Metabolic Pathways

L-Homocitrulline is involved in the urea cycle . It is thought that the depletion of the ornithine supply causes the accumulation of carbamyl-phosphate in the urea cycle which may be responsible for the enhanced synthesis of L-Homocitrulline .

Transport and Distribution

It is known that L-Homocitrulline is mainly transported by LAT1 in the blood-brain barrier .

Vorbereitungsmethoden

L-Homocitrullin kann aus L-Lysinmonohydrochlorid synthetisiert werden. Der Prozess beinhaltet die Behandlung von L-Lysin mit Kupfersalzen unter alkalischen Bedingungen, um die α-Aminogruppe zu schützen, gefolgt von der Formylierung der δ-Aminogruppe mit Carbamid. Das Kupferion wird dann unter Verwendung von Sulfiden oder organischen Säuren entfernt, um this compound freizusetzen . Dieses Verfahren ist umweltfreundlich und für die industrielle Produktion geeignet.

Analyse Chemischer Reaktionen

L-Homocitrullin unterliegt einer Carbamoylierung, einer nicht-enzymatischen Reaktion, bei der Lysinreste in der Polypeptidkette mit Cyanat reagieren. Cyanat kann aus Harnstoff oder durch eine durch das Enzym Myeloperoxidase katalysierte Reaktion aus Thiocyanat gewonnen werden . Diese Reaktion wird als Carbamoylierung oder Carbamylation bezeichnet. Das Hauptprodukt, das bei dieser Reaktion gebildet wird, ist Homocitrullin selbst.

Vergleich Mit ähnlichen Verbindungen

L-Homocitrullin ist strukturell ähnlich wie Citrullin, wobei beide eine Ureidogruppe enthalten. homocitrullin hat eine zusätzliche Methylengruppe. Beide Verbindungen weisen gemeinsame Merkmale in ihrer Biosynthese und Immunogenität auf. Zu anderen ähnlichen Verbindungen gehören L-Arginin und L-Citrullin, die ebenfalls am Harnstoffzyklus und der Stickstoffoxid-Generierung beteiligt sind .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAGMEBXLVJJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317386 | |

| Record name | Homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

600 mg/mL | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1190-49-4 | |

| Record name | Homocitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocitrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homocitrulline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCITRULLINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 212 °C | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate](/img/structure/B1673273.png)